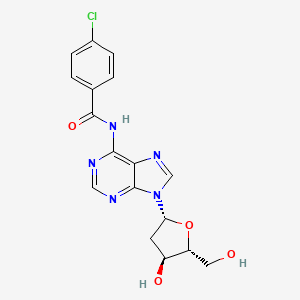

N-(4-Chlorobenzoyl)-2'-deoxyadenosine

Description

Structure

3D Structure

Properties

CAS No. |

90335-43-6 |

|---|---|

Molecular Formula |

C17H16ClN5O4 |

Molecular Weight |

389.8 g/mol |

IUPAC Name |

4-chloro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C17H16ClN5O4/c18-10-3-1-9(2-4-10)17(26)22-15-14-16(20-7-19-15)23(8-21-14)13-5-11(25)12(6-24)27-13/h1-4,7-8,11-13,24-25H,5-6H2,(H,19,20,22,26)/t11-,12+,13+/m0/s1 |

InChI Key |

JVCIHWWSFVZWET-YNEHKIRRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)Cl)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)Cl)CO)O |

Origin of Product |

United States |

Biochemical and Molecular Interaction Studies of N 4 Chlorobenzoyl 2 Deoxyadenosine Derivatives

Mechanistic Investigations of Nucleic Acid Synthesis Modulation

Interference with DNA Synthesis Pathways

For instance, studies on oligodeoxyribonucleotides containing N6-carboxymethyl-2'-deoxyadenosine (N6-CMdA) have shown that this modification significantly destabilizes the DNA duplex. nih.gov The substitution of a dA with N6-CMdA in a 12-mer duplex was found to increase the Gibbs free energy for duplex formation by 5.3 kcal/mol. nih.gov Furthermore, primer extension assays revealed that N6-CMdA could lead to misincorporation of dAMP by the Klenow fragment of DNA polymerase I. nih.gov Similarly, bulky DNA-peptide cross-links at the N6 position of deoxyadenosine (B7792050) have been shown to be bypassed by specialized translesion synthesis (TLS) DNA polymerases, such as Pol η, Pol ⍳, and Pol κ, albeit with varying efficiencies. nih.gov For example, with Pol κ, the specificity constant for incorporating the correct nucleotide opposite the adduct decreased by 220-fold. nih.gov These findings suggest that an N-(4-Chlorobenzoyl) modification would likely act as a significant lesion, potentially stalling replication forks and triggering DNA repair pathways or error-prone bypass mechanisms.

The parent compound, N6-benzoyl-2'-deoxyadenosine, is a well-established building block in the chemical synthesis of oligonucleotides, where the benzoyl group serves as a protecting group for the exocyclic amine of adenine (B156593). caymanchem.com Its successful incorporation into synthetic DNA strands implies that, once incorporated, the modified base can be accommodated within a DNA duplex, although its thermodynamic and structural consequences are significant.

Impact on RNA Elongation and Transcription Processes

The process of transcription, where a DNA template is read to synthesize an RNA molecule, is also susceptible to interference by modified nucleobases within the DNA template. A bulky adduct like an N-(4-Chlorobenzoyl) group on a deoxyadenosine residue in the template strand could hinder the progression of RNA polymerase. The altered hydrogen bonding capacity of the modified base would disrupt the Watson-Crick base pairing with the incoming ribonucleotide (UTP), potentially leading to transcriptional stalling, base misincorporation in the RNA transcript, or transcription-coupled repair.

While direct evidence for N-(4-Chlorobenzoyl)-2'-deoxyadenosine's effect on transcription is lacking, the general principle is well-established. For example, the presence of N6-methyladenosine (m6A) in DNA, a much smaller modification, has been shown to play roles in regulating gene expression. nih.govnih.gov It is therefore reasonable to extrapolate that a significantly larger and electronically different modification like a 4-chlorobenzoyl group would have a more pronounced disruptive effect on the fidelity and efficiency of transcription.

Enzymatic Recognition and Substrate Utilization

The cellular activity of a nucleoside analog is heavily dependent on its recognition and processing by various enzymes, particularly kinases that convert it to the active triphosphate form, and by polymerases that incorporate it into nucleic acids.

Binding Kinetics and Specificity with Nucleoside-Processing Enzymes

The affinity of this compound for nucleoside-processing enzymes is a critical determinant of its biological effects. Studies on related N6-substituted adenosine (B11128) derivatives have shown that modifications at this position can dramatically alter enzyme interactions. For example, N6-p-nitrobenzyladenosine and its 2'-deoxy analog were found to be competitive inhibitors of adenosine aminohydrolase, an enzyme involved in purine (B94841) metabolism. nih.gov

In the context of DNA polymerases, the specificity of nucleotide incorporation is a key factor. Research on a DNA-peptide cross-link at the N6-position of deoxyadenosine showed that while human translesion synthesis polymerase η could bypass the adduct, it did so with some miscoding, incorporating all four nucleotides opposite the lesion with a preference for dT > dC > dA > dG. nih.gov This indicates a loss of fidelity at the site of the modification. The binding kinetics for the correct nucleotide (dTTP) opposite the N6-adducted deoxyadenosine showed varied impacts depending on the polymerase, with the catalytic efficiency (kcat/Km) being significantly reduced for some. nih.gov

Metabolic Transformation Pathways (e.g., Phosphorylation by Kinases)

For a nucleoside analog to interfere with nucleic acid synthesis, it must first be phosphorylated to its 5'-monophosphate, diphosphate (B83284), and ultimately triphosphate form. This metabolic activation is carried out by cellular nucleoside and nucleotide kinases. The efficiency of this phosphorylation cascade is highly sensitive to the structure of the nucleoside.

The presence of a bulky acyl group at the N6 position, such as a 4-chlorobenzoyl moiety, can significantly impact recognition by deoxyribonucleoside kinases. While specific phosphorylation data for this compound is not available, studies with other modified nucleosides provide relevant context. For instance, the in vivo phosphorylation of N(4)-boronated derivatives of 2'-deoxycytidine (B1670253) has been demonstrated, indicating that some modified nucleosides can be substrates for cellular kinases. nih.gov

Furthermore, engineered kinases have been developed that preferentially utilize N6-substituted ATP analogs, such as N6-(cyclopentyl)ATP. ucsf.edu These studies highlight that while wild-type kinases may have poor affinity for such modified substrates, the active site can be manipulated to accommodate them. This suggests that the phosphorylation of this compound by native cellular kinases might be an inefficient process, potentially limiting its conversion to the active triphosphate form. The initial phosphorylation to the monophosphate is often the rate-limiting step.

Molecular Biological Tool Applications for Elucidating Cellular Processes

Modified nucleosides are invaluable tools in molecular biology for studying cellular mechanisms. N6-benzoyl-2'-deoxyadenosine is primarily used as a protected building block in the solid-phase synthesis of custom DNA oligonucleotides. caymanchem.com This application is crucial for creating synthetic genes, primers, and probes for a wide range of molecular biology techniques.

Beyond synthesis, N6-substituted deoxyadenosine derivatives can be designed as specific probes. For example, the photolysis of 2'-deoxyadenosine (B1664071) derivatives containing a phenylhydrazone moiety at the N6 position has been used to generate N6-aminyl radicals, allowing for the study of the subsequent chemical reactions of these radicals within a DNA environment. nih.gov This approach helps to understand the chemistry of DNA damage and repair.

Given its structure, this compound, if rendered fluorescent or equipped with a photoreactive group, could potentially be used to study the active sites of DNA polymerases or repair enzymes. The chlorine atom also provides a unique spectroscopic handle that could be exploited in certain analytical techniques.

Utilization as Probes in DNA/RNA Polymerase Assays

The study of DNA and RNA polymerases is fundamental to understanding nucleic acid replication and transcription. Modified nucleotides are crucial tools in these investigations, serving as probes to elucidate enzyme mechanisms, kinetics, and substrate specificity. An N-acylated deoxyadenosine derivative like this compound could theoretically be converted into its triphosphate form, this compound triphosphate (N-(4-ClBz)-dATP), to assess its interaction with DNA and RNA polymerases.

In a typical polymerase assay, a single-stranded DNA or RNA template is used with a complementary primer. The assay measures the incorporation of nucleotides into the growing nucleic acid chain. The introduction of a modified nucleotide like N-(4-ClBz)-dATP could have several outcomes. The bulky and electronegative 4-chlorobenzoyl group at the N6 position of the adenine base might act as a steric hindrance, potentially inhibiting the polymerase's ability to incorporate it into the nascent DNA or RNA strand. nih.govmedchemexpress.com Researchers would typically use various types of polymerases, such as bacterial polymerases (e.g., E. coli DNA Polymerase I), thermostable polymerases (e.g., Taq polymerase), or viral reverse transcriptases, to assess differential effects. nih.govabclonal.com

If incorporation does occur, the modified base could act as a chain terminator, halting further elongation. This property is characteristic of many antiviral and anticancer nucleoside analogs. nih.gov Alternatively, it might be incorporated but impede the translocation of the polymerase along the template, slowing down the rate of synthesis. The specific effects would depend on the active site architecture of the individual polymerase. neb.comwikipedia.orgnih.gov

Table 1: Hypothetical Outcomes of N-(4-ClBz)-dATP in Polymerase Assays

| Polymerase Type | Potential Outcome | Rationale |

| Family A (e.g., T7, Taq) | Possible low-efficiency incorporation or inhibition | The active site may not accommodate the bulky N6-substituent. |

| Family B (e.g., Pfu, Vent) | Potential for higher fidelity incorporation or stronger inhibition | These polymerases have proofreading domains that might interact differently with the modified base. |

| Reverse Transcriptases | Variable, potential for inhibition | Often more promiscuous and may incorporate modified nucleotides, but the modification could also be a potent inhibitor. |

| RNA Polymerases | Likely inhibition | The 2'-deoxyribose sugar is not the natural substrate for RNA polymerases, and the N6-modification would add another layer of non-native structure. nih.gov |

Studies on Nucleoside Transport and Intracellular Trafficking

For any nucleoside analog to exert a biological effect, it must first cross the cell membrane. This process is mediated by specialized membrane proteins known as nucleoside transporters (NTs). abclonal.com There are two main families of NTs: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.gov

To study the transport of this compound, researchers would typically use cell lines that express specific transporter subtypes (e.g., cells engineered to overexpress hCNT1, hCNT2, hENT1, or hENT2). By incubating these cells with a radiolabeled version of the compound, the rate of uptake can be measured. Competition assays, where uptake is measured in the presence of known natural nucleosides (like adenosine or deoxyadenosine) or specific transporter inhibitors, would reveal which transporters are responsible for its cellular entry. nih.govnih.gov

The 4-chlorobenzoyl modification significantly increases the lipophilicity and size of the deoxyadenosine molecule. This could favor passive diffusion across the cell membrane to some extent, but it would also likely alter its affinity for the binding pockets of NTs. For instance, purine-specific transporters like CNT2, which transport deoxyadenosine, might show reduced affinity for the modified compound due to the bulky aromatic group. nih.gov

Once inside the cell, the compound's intracellular trafficking would be of interest. It would need to be phosphorylated by cellular kinases to its active triphosphate form to interact with polymerases. The efficiency of this phosphorylation cascade is a critical determinant of the activity of many nucleoside analogs. nih.gov

Impact on Deoxyadenosine Metabolic Pathways

Interactions with Purine Salvage and De Novo Biosynthesis Routes

Cells maintain a pool of purine nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway. nih.gov The de novo pathway builds purines from simpler precursors, while the salvage pathway recycles pre-formed purine bases and nucleosides from the breakdown of nucleic acids.

This compound, as a derivative of deoxyadenosine, would be expected to interact with the purine salvage pathway. Key enzymes in this pathway, such as adenosine kinase and deoxycytidine kinase (which can also phosphorylate deoxyadenosine), would be tested for their ability to phosphorylate the modified nucleoside. The 4-chlorobenzoyl group could hinder the binding of the compound to the active sites of these kinases, potentially making it a poor substrate or even an inhibitor of the salvage of natural deoxyadenosine. nih.govnih.gov

The compound's effect on the de novo purine synthesis pathway could also be investigated. nih.gov This pathway is a multi-step process that is tightly regulated by feedback inhibition from its end products, adenosine and guanosine (B1672433) nucleotides. If this compound is phosphorylated within the cell, the resulting nucleotide could act as an allosteric regulator, potentially inhibiting key enzymes in the de novo pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase.

Influence on Deoxynucleotide Pool Homeostasis

The relative concentrations of the four deoxynucleotide triphosphates (dNTPs) are tightly controlled within the cell, as imbalances can lead to increased mutation rates and genomic instability. The introduction of a nucleoside analog like this compound could perturb this delicate balance.

If the compound is efficiently phosphorylated to its triphosphate form, it would increase the total size of the deoxyadenosine nucleotide pool. Furthermore, if the monophosphate or diphosphate forms of the compound inhibit enzymes responsible for the synthesis of other dNTPs (e.g., ribonucleotide reductase), it could lead to a significant imbalance in the dNTP pools. Researchers would measure the intracellular concentrations of dATP, dGTP, dCTP, and dTTP using techniques like HPLC or mass spectrometry after treating cells with the compound to assess its impact on this critical aspect of cellular metabolism.

Advanced Research Methodologies and Applications Utilizing N 4 Chlorobenzoyl 2 Deoxyadenosine

Design Principles for Developing Nucleoside Analogues

The rational design of nucleoside analogues like N-(4-Chlorobenzoyl)-2'-deoxyadenosine is a cornerstone of medicinal chemistry and chemical biology. By systematically modifying the structure of natural nucleosides, researchers can develop compounds with tailored biological activities.

Structure-Activity Relationship Studies Based on Compound Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence the biological activity of nucleoside analogues. In the context of this compound, the key modifications from the parent molecule, 2'-deoxyadenosine (B1664071), are the introduction of the 4-chlorobenzoyl group.

The addition of a benzoyl group, and specifically a halogenated one, can significantly alter the compound's properties. For instance, in the development of antagonists for the human A2A adenosine (B11128) receptor, modifications to the N6 position of adenosine analogues have been shown to be critical for binding affinity and selectivity. nih.gov The 4-chloro substituent on the benzoyl ring is an electron-withdrawing group, which can influence the electronic distribution of the entire purine (B94841) system. This can affect hydrogen bonding patterns with target enzymes and nucleic acids.

SAR studies on related compounds, such as 7-substituted 4-aminoquinolines, have demonstrated that the nature and position of halogen substituents can dramatically impact biological activity. nih.gov For example, 7-iodo and 7-bromo analogues were found to be as active as their 7-chloro counterparts, while 7-fluoro and 7-trifluoromethyl analogues were less active. nih.gov These findings highlight the importance of the specific halogen in mediating molecular interactions.

| Modification | Observed/Potential Effect | Reference |

| N6-Benzoyl Group | Alters steric and electronic properties, influencing binding to target proteins. | nih.gov |

| 4-Chloro Substituent | Electron-withdrawing, affects hydrogen bonding and overall molecular polarity. Can enhance binding affinity. | nih.gov |

| 2'-Deoxyribose Moiety | Maintains the compound's identity as a DNA building block analogue. | nih.gov |

Computational Approaches in Predicting Molecular Interactions

Computational modeling has become an indispensable tool in the design and development of nucleoside analogues. Molecular docking and molecular dynamics simulations can provide insights into the binding modes and affinities of compounds with their biological targets, thereby guiding synthetic efforts.

For instance, molecular dynamics studies have been employed to understand the active site dynamics of enzymes like 4-chlorobenzoyl-CoA dehalogenase. nih.gov Such studies can reveal how a 4-chlorobenzoyl moiety orients itself within a catalytic site and the nature of its interactions with key amino acid residues. nih.gov In the case of this compound, computational approaches could be used to predict its interaction with DNA polymerases, DNA repair enzymes, or other nucleotide-binding proteins.

Molecular docking studies have also been successfully used to screen for and optimize adenosine receptor antagonists. nih.gov These studies can predict the binding poses of ligands and highlight key interactions that contribute to affinity and selectivity. nih.gov Such computational methods could be applied to this compound to predict its potential biological targets and to rationalize observed structure-activity relationships.

Role in Mechanistic Studies of DNA Integrity and Repair

Modified nucleosides are powerful probes for investigating the intricate pathways that maintain genomic stability. The incorporation of analogues like this compound into DNA can be used to study DNA replication, damage, and repair.

Investigation of Compound Influence on Unscheduled DNA Synthesis

Unscheduled DNA synthesis (UDS) is a hallmark of nucleotide excision repair, a critical pathway for removing bulky DNA lesions. Certain nucleoside analogues can interfere with this process. For example, the related compound 2-Chloro-2'-deoxyadenosine (CdA) has been shown to inhibit UDS in chronic lymphocytic leukemia cells. nih.gov This inhibition of DNA repair synthesis can potentiate the cytotoxic effects of DNA damaging agents like UV radiation. nih.gov It is plausible that this compound could exert similar effects, making it a valuable tool for studying the mechanisms of DNA repair.

| Compound | Effect on UDS | Cell Type | Reference |

| 2-Chloro-2'-deoxyadenosine (CdA) | Inhibition | Chronic Lymphocytic Leukemia B-lymphocytes | nih.gov |

Modulation of DNA Damage Response Pathways

The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle, and promotes repair. The modulation of this pathway is a key strategy in cancer therapy. Inhibitors of the DDR can enhance the efficacy of chemotherapy and radiotherapy. nih.gov

Nucleoside analogues can influence the DDR in multiple ways. For example, 2-Chlorodeoxyadenosine has been found to inhibit the repair of DNA double-strand breaks, thereby increasing the lethal effects of X-rays. nih.gov The introduction of modified nucleosides can lead to the formation of DNA damage that is recognized by the DDR machinery. For example, the antiviral agent Molnupiravir has a metabolite, N4-hydroxycytidine, which can induce oxidative DNA damage. nih.gov The study of how this compound is recognized and processed by the DDR pathways could provide valuable insights into these fundamental cellular processes.

Integration into Oligonucleotide and Nucleic Acid Construct Synthesis

The chemical synthesis of oligonucleotides allows for the site-specific incorporation of modified nucleosides, creating powerful tools for a wide range of applications in molecular biology and biotechnology. The phosphoramidite (B1245037) method is the standard for automated DNA synthesis. tcichemicals.comumich.edu

To incorporate this compound into a synthetic oligonucleotide, it would first need to be converted into its corresponding phosphoramidite building block. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl group to create a phosphoramidite moiety. This modified phosphoramidite can then be used in a standard DNA synthesizer.

The synthesis cycle involves four main steps:

Deblocking: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside. umich.edu

Coupling: The protected phosphoramidite of this compound is activated by a weak acid, such as tetrazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. umich.edu

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester. umich.edu

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups, including the 4-chlorobenzoyl group, are removed under basic conditions to yield the final modified oligonucleotide. Alternatively, if the 4-chlorobenzoyl group is intended to remain as a modification in the final construct, a post-synthetic modification strategy could be employed where a precursor nucleoside is first incorporated and then reacted to add the 4-chlorobenzoyl group. nih.gov

The resulting oligonucleotides containing this compound can be used to study the effects of this specific modification on DNA structure, stability, and recognition by proteins.

Site-Specific Incorporation of Modified Deoxyadenosine (B7792050) Residues

The precise placement of a modified nucleoside within a DNA or RNA strand is paramount for studying its localized effects on nucleic acid structure and its interactions with proteins or other molecules. The primary method for achieving this is through solid-phase phosphoramidite chemistry, a well-established and automated process for synthesizing oligonucleotides. biosyn.comumich.edu

For the incorporation of this compound, the corresponding phosphoramidite derivative is required. This involves the chemical synthesis of the this compound nucleoside, followed by the addition of a dimethoxytrityl (DMT) protecting group to the 5'-hydroxyl position and a phosphoramidite group to the 3'-hydroxyl position. The 4-chlorobenzoyl group itself serves as a protecting group for the exocyclic amine of adenine (B156593) during the synthesis cycles.

The general steps for site-specific incorporation are as follows:

Synthesis of the Modified Phosphoramidite: The synthesis begins with 2'-deoxyadenosine, which is acylated at the N6 position using 4-chlorobenzoyl chloride. Subsequent reactions protect the 5' and 3' hydroxyl groups to create the final phosphoramidite monomer ready for automated synthesis.

Automated Oligonucleotide Synthesis: The this compound phosphoramidite is then used in an automated DNA synthesizer. At the desired position in the sequence, this modified monomer is coupled to the growing oligonucleotide chain instead of the standard deoxyadenosine phosphoramidite. tcichemicals.com The coupling efficiency of such modified phosphoramidites is a critical parameter and is generally comparable to that of standard monomers. nih.gov

Deprotection and Purification: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the 4-chlorobenzoyl group, are removed, typically using aqueous ammonia (B1221849) or other basic solutions. The final product is a DNA strand containing a single, site-specifically placed N6-acylated deoxyadenosine residue.

This methodology allows researchers to create custom DNA sequences with the modified base at any desired location, facilitating detailed studies of its impact.

Probing Nucleic Acid Conformation and Dynamic Properties

The introduction of a bulky, aromatic group like 4-chlorobenzoyl at the N6 position of adenine can significantly influence the local conformation and dynamics of a nucleic acid duplex. This modification can be used as a probe to study:

Helical Stability: The thermal melting temperature (Tm) of a DNA duplex containing this compound can be compared to that of an unmodified duplex. The bulky acyl group can disrupt the standard Watson-Crick base pairing or, conversely, enhance stacking interactions with neighboring bases, leading to either a decrease or increase in helical stability.

Local Conformation: The 4-chlorobenzoyl group can alter the preferred sugar pucker of the deoxyribose and the glycosidic bond torsion angle (χ), which defines the orientation of the base relative to the sugar. These changes can propagate to neighboring nucleotides, causing localized distortions in the DNA helix. nih.gov

Protein-DNA Interactions: The modified base can be placed within the recognition site of a DNA-binding protein, such as a restriction enzyme or a transcription factor. By observing changes in binding affinity or cleavage efficiency, researchers can infer the importance of the adenine N6 amine in the protein-DNA interaction. The 4-chlorobenzoyl group can act as a steric block or alter the electrostatic interactions in the major groove of the DNA.

Spectroscopic and Structural Elucidation Methodologies

To understand the precise structural consequences of incorporating this compound into a nucleic acid, advanced spectroscopic and structural biology techniques are employed.

Application of Advanced NMR Techniques for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the three-dimensional structure and dynamics of nucleic acids in solution. desy.de For an oligonucleotide containing this compound, a suite of NMR experiments can provide detailed insights:

Chemical Shift Perturbations: The incorporation of the modified nucleoside will cause changes in the chemical shifts of nearby protons. By mapping these chemical shift perturbations, the extent of the conformational change induced by the modification can be determined.

Sugar Pucker Analysis: The conformation of the deoxyribose ring (C2'-endo for B-DNA or C3'-endo for A-DNA) can be determined by analyzing the scalar coupling constants (J-couplings) between the sugar protons, obtained from DQF-COSY (Double-Quantum-Filtered COSY) experiments. nih.gov

Dynamics Studies: NMR relaxation experiments can provide information on the motional properties of the nucleic acid, revealing whether the region around the modification is more rigid or more flexible than in the unmodified DNA.

| NMR Technique | Information Gained |

| ¹H NMR | Overall conformation and purity |

| COSY/TOCSY | Assignment of sugar proton resonances |

| NOESY | Inter-proton distances, 3D structure |

| Chemical Shift Mapping | Extent of conformational perturbation |

| DQF-COSY | Sugar pucker conformation |

| Relaxation Experiments | Molecular dynamics and flexibility |

Crystallographic Studies of Compound-Ligand Complexes

X-ray crystallography provides a static, high-resolution picture of the three-dimensional structure of a molecule. Crystallizing an oligonucleotide containing this compound, either alone or in complex with a binding partner (e.g., a protein or another DNA strand), can yield precise atomic-level details.

Duplex Structure: The crystal structure of a DNA duplex containing the modified nucleoside would reveal detailed information about the Watson-Crick hydrogen bonding, the planarity of the base pair, and the stacking interactions with adjacent base pairs. It would definitively show how the 4-chlorobenzoyl group is accommodated within the major groove of the DNA helix.

Conformational Parameters: Crystallographic data allows for the precise measurement of helical parameters such as rise, twist, and slide, as well as the backbone torsion angles and sugar pucker. This provides a quantitative measure of the structural distortion caused by the modification. nih.gov

Interaction with Ligands: In a co-crystal structure with a DNA-binding protein, the precise interactions between the protein's amino acid side chains and the modified nucleoside can be visualized. This can explain, for example, why a particular enzyme may have reduced activity on a modified DNA substrate.

| Crystallographic Parameter | Structural Insight |

| Unit Cell Dimensions & Space Group | Basic crystal packing information |

| Bond Lengths and Angles | Precise geometry of the modified nucleoside |

| Torsion Angles | Conformation of the sugar-phosphate backbone and glycosidic bond |

| Helical Parameters (Rise, Twist, etc.) | Overall geometry of the DNA duplex |

| Hydrogen Bonding Patterns | Base pairing and interactions with solvent or ligands |

| Position of the 4-Chlorobenzoyl Group | Accommodation and interactions within the DNA grooves |

The combination of these advanced methodologies allows for a comprehensive understanding of the structural and functional consequences of incorporating this compound into nucleic acids, providing valuable insights for the fields of chemical biology, biochemistry, and drug design.

Conclusion and Future Research Trajectories

Synthesis of Key Academic Findings

Direct academic literature on N-(4-Chlorobenzoyl)-2'-deoxyadenosine is sparse, necessitating an analysis of its constituent components and related analogs to build a foundational understanding. The core structure, 2'-deoxyadenosine (B1664071), is a naturally occurring nucleoside, a fundamental component of DNA. nih.gov Its modification through acylation at the N6-position of the adenine (B156593) base is a common strategy in synthetic chemistry to create derivatives with altered properties. nih.govfrontiersin.org

The most well-documented analog is N6-benzoyl-2'-deoxyadenosine. This compound is primarily utilized as a protected nucleoside in the solid-phase synthesis of oligonucleotides. The benzoyl group serves to protect the exocyclic amine of adenosine (B11128) from reacting during the coupling steps of DNA synthesis. This protective role is crucial for the efficient and accurate construction of custom DNA sequences for research, diagnostic, and therapeutic applications.

The synthesis of N-acylated adenosine derivatives is well-established. A general approach involves the reaction of 2'-deoxyadenosine with the corresponding acyl chloride (in this case, 4-chlorobenzoyl chloride) in a suitable solvent. nih.gov The reaction typically requires the prior protection of the hydroxyl groups on the deoxyribose sugar to ensure selective acylation at the N6-position. Subsequent deprotection of the sugar moieties would yield the final product. An alternative enzymatic synthesis using N-deoxyribosyltransferase mutants has also been explored for similar analogs, offering a greener and more efficient route.

While the primary role of N-benzoyl derivatives has been in synthesis, related nucleoside analogs have shown a wide range of biological activities, including antiviral and antibacterial properties. nih.govnih.gov These activities often stem from their ability to be metabolized within cells to their triphosphate forms, which can then interfere with DNA or RNA synthesis by viral or bacterial polymerases. nih.gov

The introduction of a chloro-substituent on the benzoyl ring, as in this compound, is significant. The 4-chlorobenzoyl group is known to be a key intermediate in the bacterial degradation of certain chlorinated aromatic compounds. For instance, in some bacteria, 4-chlorobenzoate (B1228818) is converted to 4-chlorobenzoyl coenzyme A (4CBA-CoA), which then acts as a ligand for transcriptional regulators, indicating that this chemical moiety is recognized by specific biological systems. nih.gov This finding suggests that this compound might have unique interactions with certain enzymes or regulatory proteins.

| Compound | General Synthesis Method | Primary Application | Key Finding |

|---|---|---|---|

| N6-benzoyl-2'-deoxyadenosine | Acylation of 2'-deoxyadenosine with benzoyl chloride | Protecting group in oligonucleotide synthesis | Enables efficient solid-phase DNA synthesis |

| N6-methyl-2-alkynyladenosine Derivatives | Selective substitution from 9-(2,3,5-tri-O-acetyl-β-D-ribofuranolsyl)-6-chloro-2-iodopurine | Research on adenosine receptor agonists | Shows affinity for A3 adenosine receptors. nih.gov |

| 2-Chloro-2'-deoxyadenosine (Cladribine) | Multi-step chemical synthesis | Antineoplastic and immunosuppressive drug | Induces apoptosis in lymphocytes. |

Identification of Unexplored Research Avenues

The current body of knowledge, largely inferred from analogs, leaves a wide field of unexplored research avenues for this compound.

A primary area for investigation is the comprehensive characterization of its physicochemical properties. This includes its solubility, stability under various pH and temperature conditions, and its lipophilicity. The presence of the 4-chlorobenzoyl group is expected to increase its hydrophobicity compared to unsubstituted N-benzoyl-2'-deoxyadenosine, which could have significant implications for its cellular uptake and intracellular localization.

The metabolic fate of this compound within cells is a critical unknown. Research should focus on whether it is a substrate for cellular kinases to be converted into its mono-, di-, and triphosphate forms. The efficiency of this phosphorylation cascade is a key determinant of the biological activity of many nucleoside analogs. nih.gov Furthermore, it is important to investigate its stability against enzymatic degradation by adenosine deaminase and phosphodiesterases.

A significant unexplored area is its potential as an antimicrobial agent. Given that the 4-chlorobenzoyl moiety is a known bacterial metabolite intermediate, this compound could be selectively taken up or processed by certain bacteria. nih.gov Screening against a panel of pathogenic bacteria, particularly those known to metabolize chlorinated aromatic compounds, could reveal novel antibiotic properties. nih.gov Similarly, its potential as an antiviral agent, a common feature of nucleoside analogs, warrants investigation against a broad spectrum of viruses. nih.gov

Finally, the interaction of this compound with adenosine receptors and other purinergic signaling proteins is a promising research direction. The N6-substituent on adenosine is known to be a key determinant of binding affinity and selectivity for different adenosine receptor subtypes. The specific electronic and steric properties of the 4-chlorobenzoyl group could confer unique receptor interaction profiles, leading to novel pharmacological effects.

Prospects for the Development of Novel Biochemical Probes and Research Tools

The unique structural features of this compound make it a promising candidate for the development of novel biochemical probes and research tools.

Its potential to be metabolized into 4-chlorobenzoyl-coenzyme A suggests it could be used as a probe to study the enzymes and regulatory pathways involved in the metabolism of chlorinated aromatic compounds. nih.gov For example, it could be used in competitive binding assays to identify inhibitors of the enzymes that recognize the 4-chlorobenzoyl group.

If the compound is found to be a substrate for DNA polymerases, it could be developed into a probe for studying DNA replication and repair. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, onto the 4-chlorobenzoyl group, researchers could create a tool to label newly synthesized DNA. The chlorinated benzoyl moiety could also serve as a unique Raman or mass spectrometry tag for imaging and quantification.

Furthermore, the compound could be used to develop novel affinity-based probes. By immobilizing this compound onto a solid support, it could be used to isolate and identify proteins that specifically bind to this molecule. This could lead to the discovery of new enzymes, receptors, or transport proteins that interact with N-acylated nucleosides.

The development of radiolabeled versions of this compound, for instance with Carbon-14 or Tritium, would enable detailed studies of its uptake, distribution, metabolism, and excretion in cellular and animal models. This would provide invaluable information for its potential development as a therapeutic agent or a diagnostic tool.

| Research Area | Potential Application | Rationale |

|---|---|---|

| Antimicrobial Screening | Novel antibiotic development | The 4-chlorobenzoyl group is a known bacterial metabolite intermediate. nih.gov |

| Antiviral Assays | Broad-spectrum antiviral agent | Many nucleoside analogs interfere with viral replication. nih.gov |

| Enzyme Interaction Studies | Biochemical probe for metabolic pathways | Potential to be converted to 4-chlorobenzoyl-CoA, a known ligand for bacterial enzymes. nih.gov |

| DNA Polymerase Substrate Analysis | Tool for studying DNA synthesis | Could be incorporated into DNA, allowing for labeling and detection. |

| Receptor Binding Assays | Pharmacological tool for purinergic signaling | N6-substitutions on adenosine influence receptor selectivity. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(4-Chlorobenzoyl)-2'-deoxyadenosine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Protection/Deprotection Strategies : Use benzoyl or similar protecting groups (e.g., 4-chlorobenzoyl) to shield reactive sites during synthesis. For example, N-benzoylated deoxyadenosine derivatives are synthesized via nucleoside protection, followed by selective acylation .

- Microbial Biotransformation : Employ E. coli free cells expressing nucleoside phosphorylases to enzymatically modify 2'-deoxyadenosine precursors. Optimize pH, temperature, and substrate concentration to enhance conversion rates .

- Purification : Utilize reverse-phase HPLC or column chromatography with UV monitoring (260 nm) to isolate the product, ensuring ≥99% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C-NMR spectra to verify substituent positions (e.g., chlorobenzoyl group at N6) and sugar moiety conformation (e.g., C2'-endo vs. C3'-endo). Key signals include aromatic protons (7.2–8.0 ppm) and deoxyribose protons (2.2–6.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] expected for CHClNO) with <2 ppm error .

- Chromatography : Use HPLC with a C18 column and isocratic elution (e.g., methanol:water 70:30) to assess purity. Retention time and UV absorption (λ = 260 nm) should match standards .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity and target specificity?

- Methodological Answer :

- Side-Chain Functionalization : Introduce substituents (e.g., nitro, fluoro, or pyridyl groups) at the indole or benzoyl moiety to modulate interactions with enzymes like Bcl-2/Mcl-1. Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization .

- Sugar Conformation Analysis : Assess the impact of C4'-exo vs. C2'-endo conformations on DNA adduct formation using X-ray crystallography or circular dichroism. For example, C4'-exo conformers favor 8,5'-cyclo-adduct formation under oxidative stress .

- Biological Assays : Screen modified analogs against cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity and selectivity. Compare IC values with parent compounds .

Q. What experimental strategies address contradictions in stability data under varying pH and oxidative conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 3–10) at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., dechlorinated derivatives) using LC-MS. Acidic conditions may hydrolyze the benzoyl group, while alkaline conditions destabilize the glycosidic bond .

- Oxidative Stress Testing : Expose to Fenton reagents (Fe/HO) or UV irradiation. Quantify 8,5'-cyclo-2'-deoxyadenosine adducts via isotope dilution mass spectrometry. Note that B-form DNA duplexes reduce adduct formation due to restricted sugar puckering .

- Controlled Atmosphere Experiments : Perform reactions under inert (N) vs. oxygen-rich conditions to assess O-mediated degradation pathways .

Q. How can researchers resolve discrepancies in bioactivity data when testing this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., MTT for cytotoxicity) across multiple concentrations. Ensure consistency in solvent (DMSO concentration ≤0.1%) and cell passage number .

- Off-Target Profiling : Use kinase or protease panels to identify non-specific interactions. For example, fluorobenzoyl derivatives may inhibit unrelated kinases, requiring SAR refinement .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like DNA repair enzymes. Validate predictions with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.